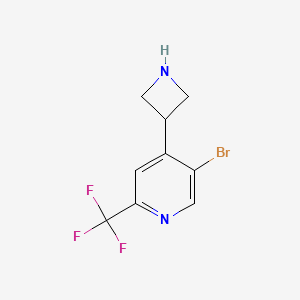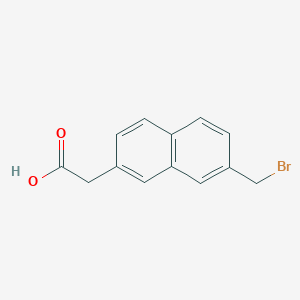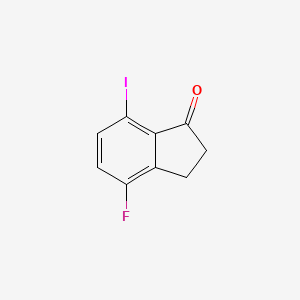![molecular formula C14H16F2N2O2 B11844020 [(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate](/img/structure/B11844020.png)
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a difluorophenyl group and an acetate moiety. Its unique structure makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate typically involves the condensation of 2,4-difluorobenzaldehyde with piperidine, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions, such as a specific temperature and pH, to ensure the formation of the desired product. The reaction can be represented as follows:
-
Condensation Reaction
Reactants: 2,4-difluorobenzaldehyde and piperidine
Conditions: Room temperature, acidic or basic catalyst
Product: [(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amine
-
Acetylation Reaction
Reactants: [(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amine and acetic anhydride
Conditions: Elevated temperature, presence of a base
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives
科学的研究の応用
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate can be compared with other similar compounds, such as:
[(E)-[(2,4-dichlorophenyl)-piperidin-4-ylmethylidene]amino] acetate: Similar structure but with chlorine substituents instead of fluorine.
[(E)-[(2,4-dimethylphenyl)-piperidin-4-ylmethylidene]amino] acetate: Similar structure but with methyl substituents instead of fluorine.
The uniqueness of this compound lies in its difluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C14H16F2N2O2 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC名 |
[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate |
InChI |
InChI=1S/C14H16F2N2O2/c1-9(19)20-18-14(10-4-6-17-7-5-10)12-3-2-11(15)8-13(12)16/h2-3,8,10,17H,4-7H2,1H3/b18-14+ |
InChIキー |
WCXWCTJJYPQSJB-NBVRZTHBSA-N |
異性体SMILES |
CC(=O)O/N=C(\C1CCNCC1)/C2=C(C=C(C=C2)F)F |
正規SMILES |
CC(=O)ON=C(C1CCNCC1)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11843940.png)
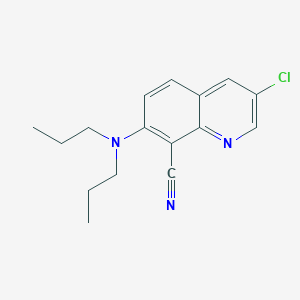

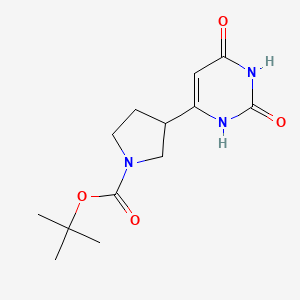

![N-[(2-Hydroxynaphthalen-1-yl)methyl]pyridine-3-carboxamide](/img/structure/B11843965.png)
![4(3H)-Quinazolinone, 3-[4-(1-aminoethyl)phenyl]-2-methyl-](/img/structure/B11843970.png)




